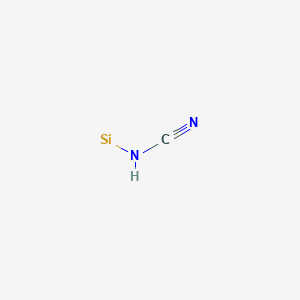![molecular formula C10H20O B14351148 [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 91008-28-5](/img/structure/B14351148.png)
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H20O It is a cyclopentane derivative with a hydroxyl group attached to a methylene bridge, making it an alcohol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can introduce halides or other functional groups.
科学研究应用
Chemistry: In chemistry, [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of cycloalkane derivatives and their reactivity.
Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity against specific targets.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.
相似化合物的比较
Similar Compounds:
Cyclopentanol: Another cyclopentane derivative with a hydroxyl group, but without the methyl and isopropyl substituents.
1-Methylcyclopentanol: Similar structure but lacks the isopropyl group.
3-Isopropylcyclopentanol: Similar structure but lacks the methyl group.
Uniqueness: The presence of both methyl and isopropyl groups in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol makes it unique compared to other cyclopentane derivatives. These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
属性
| 91008-28-5 | |
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(1-methyl-3-propan-2-ylcyclopentyl)methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
KBSHQCBKGHLYLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(C1)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/no-structure.png)
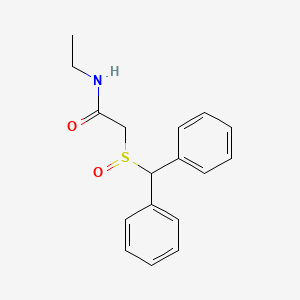
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
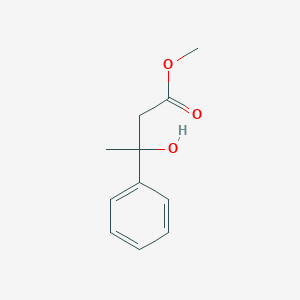
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
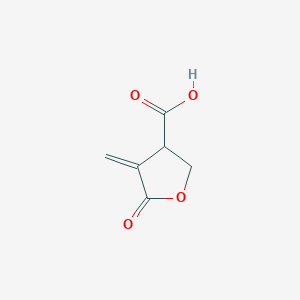
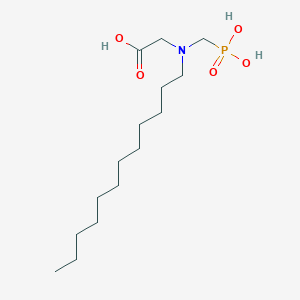
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)

